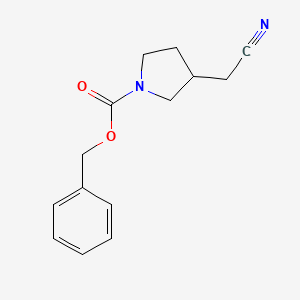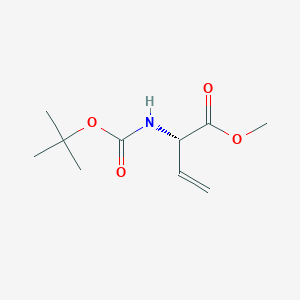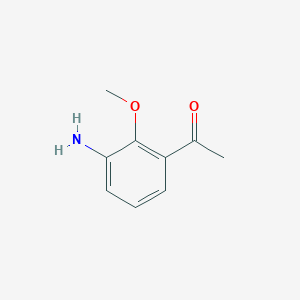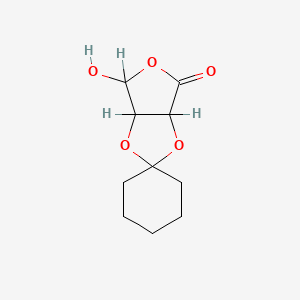
N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide
Descripción general
Descripción
N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide, also known as NMPS, is a synthetic organic compound found in a variety of laboratory and industrial applications. NMPS is a versatile molecule that is used in a wide range of applications due to its unique physical and chemical properties. This compound has been studied in depth in recent years and has been found to have a variety of potential uses in both medical and industrial settings.
Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors in Medicinal Chemistry
Sulfonamide compounds are significant in the development of synthetic bacteriostatic antibiotics, used for treating bacterial infections and those caused by other microorganisms. These compounds have found applications beyond traditional antibacterial uses, including roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in the treatment of diseases such as cancer, glaucoma, and Alzheimer's disease. Notably, sulfonamides serve as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, showcasing their versatility and importance in drug discovery and development (Gulcin & Taslimi, 2018).
Environmental Impact and Analysis of Sulfonamides
Sulfonamides, due to their widespread use in healthcare and veterinary medicine, pose environmental risks. Their presence in the environment, mainly derived from agricultural activities, has been linked to changes in microbial populations that could be potentially hazardous to human health. This indicates a need for understanding and mitigating the environmental impact of sulfonamide compounds (Baran et al., 2011).
Analytical Methods for Sulfonamides
Capillary electrophoresis (CE) has emerged as a new trend in the analysis of sulfonamides, providing a cost-effective and sensitive method for their determination in various matrices, including pharmaceuticals and food. The development of improved analytical methods for sulfonamides is crucial for quality control and ensuring safety (Hoff & Kist, 2009).
Biodegradation and Bioremediation of Sulfonamides
The biodegradation of sulfonamide antibiotics in the environment is crucial for reducing their ecological footprint and mitigating antibiotic resistance development. Cultivation-based techniques and advances in DNA sequencing and metagenomic analyses have provided insights into bacteria capable of degrading sulfonamides, offering pathways for environmental restoration and bioremediation strategies (Deng et al., 2018).
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-14(10-5-3-2-4-6-10)18(15,16)11-7-8-12(17)13-9-11/h7-10H,2-6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKBHWGLTCWZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CNC(=S)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171225 | |
| Record name | N-Cyclohexyl-1,6-dihydro-N-methyl-6-thioxo-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57263698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852840-57-4 | |
| Record name | N-Cyclohexyl-1,6-dihydro-N-methyl-6-thioxo-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852840-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-1,6-dihydro-N-methyl-6-thioxo-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B3288706.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3288708.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3288712.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3288728.png)
![3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3288731.png)






![5-(Diethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B3288781.png)
methanamine](/img/structure/B3288791.png)